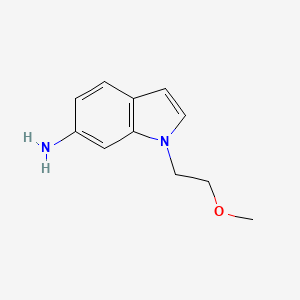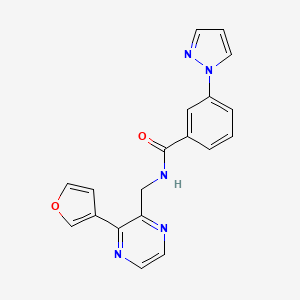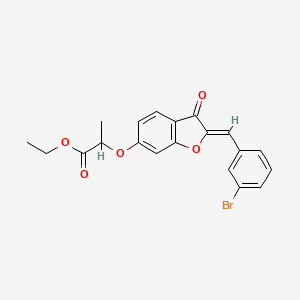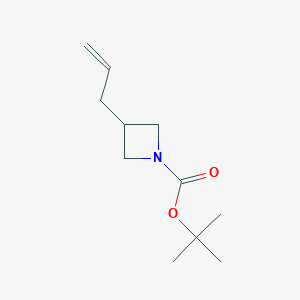
1-(2-methoxyethyl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the amine and 2-methoxyethyl groups attached at the specified positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine and ether groups, both of which are functional groups that can participate in a variety of chemical reactions. The indole ring may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and ether groups could influence its polarity, solubility, and boiling and melting points .Scientific Research Applications
Synthesis of Hydrogels
The compound can be used in the synthesis of hydrogels. Hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure. The unique properties of hydrogels have gained significant attention in both scientific and industrial fields. The wide variety of preparation techniques and starting materials that are readily available for the synthesis of hydrogels enable the use of these polymers in a wide range of applications .
Biomedical Applications
Hydrogels are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems. The capability to synthesize, modify, or blend with natural or synthetic components to mimic extracellular matrix, biocompatibility, and biodegradability make hydrogels ideal for tissue engineering applications .
Sensing Applications
“Smart” hydrogels that can respond to external stimuli, such as pH, temperature, molecules, solvents, mechanical force, and light are widely used as sensors. The stimuli responsiveness, excellent transportation properties, and injectability support the use of these gels as drug delivery systems .
Environmental Applications
Hydrogels have been studied extensively for applications in pollutant removal. Their high water retention capacity and the ability to incorporate various functional groups make them suitable for capturing and removing pollutants from the environment .
Mechanism of Action
Target of Action
Compounds with similar structures, such as rilapladib , are known to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .
Mode of Action
If we consider its potential similarity to rilapladib, it may act as an inhibitor of lp-pla2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of Lp-PLA2 would be expected to stop the build-up of fatty streaks, thus potentially being useful in the treatment of atherosclerosis .
Biochemical Pathways
Based on its potential similarity to rilapladib, it might influence the pathways related to atherosclerosis and cardiovascular disorders .
Pharmacokinetics
Compounds with similar structures, such as 2′-o-(2-methoxyethyl) modified oligonucleotides, have been studied . They are rapidly and extensively absorbed after subcutaneous administration, achieving steady-state tissue concentrations within approximately 4-6 months of once-weekly dosing .
Result of Action
If it acts similarly to rilapladib, it might help in reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, phthalate concentrations in dust from various environments were found to be associated with room characteristics, occupancy activities and habits, and environmental factors
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but specific studies would be needed to explore these possibilities .
properties
IUPAC Name |
1-(2-methoxyethyl)indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEXVGIHPYZFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-indol-6-amine | |
CAS RN |
1095573-80-0 |
Source


|
| Record name | 1-(2-methoxyethyl)-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)
![2-Chloro-1-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462807.png)



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)
![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)



![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)
